![molecular formula C10H9F2NO2 B11775811 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a benzo[d]oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions typically involve the use of catalysts such as Lewis acids or bases, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. For example, the use of palladium-catalyzed reactions or other transition metal catalysts can improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The difluoromethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the difluoromethoxy or ethyl positions .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis .
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole include other oxazole derivatives such as:
- 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
- 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole
- 2-(Difluoromethoxy)-4-phenylbenzo[d]oxazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-6-4-3-5-7-8(6)13-10(14-7)15-9(11)12/h3-5,9H,2H2,1H3 |
Clave InChI |
PKNQMBPLYAZIEW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


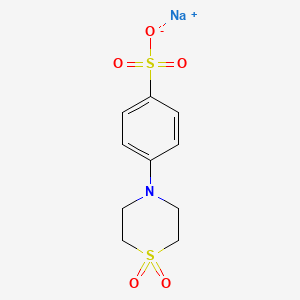
![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)
![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)
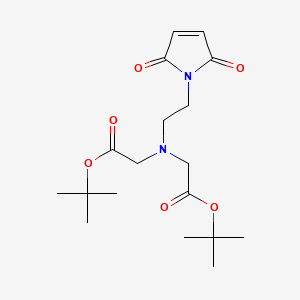
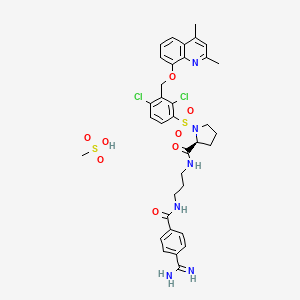
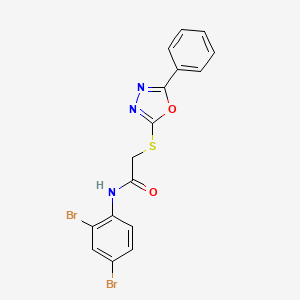
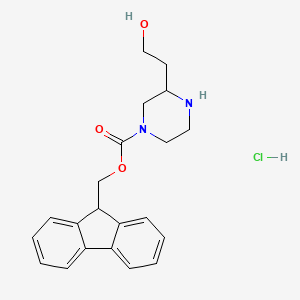
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
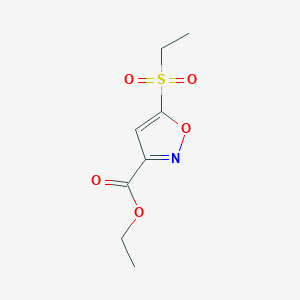
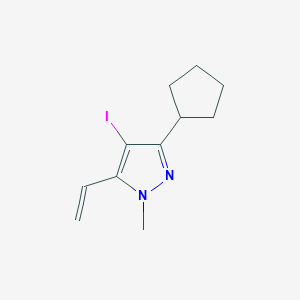
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
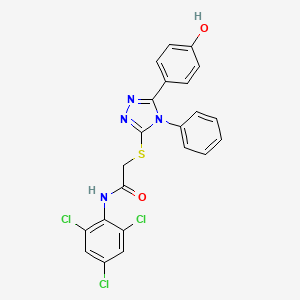
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
